
2-Amino-3-sulfanylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-sulfanylpropanal is an organic compound with the molecular formula C3H7NOS It is a derivative of propanal, where the hydrogen atoms on the second carbon are replaced by an amino group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-sulfanylpropanal can be achieved through several methods. One common approach involves the reaction of 3-chloropropanal with ammonia and hydrogen sulfide. The reaction typically occurs under mild conditions, with the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-sulfanylpropanal undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-sulfanylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-sulfanylpropanal involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-mercaptopropanoic acid: Similar structure but with a carboxyl group instead of an aldehyde group.
2-Amino-3-hydroxypropanal: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Uniqueness
2-Amino-3-sulfanylpropanal is unique due to the presence of both an amino group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
170454-95-2 |
|---|---|
Molecular Formula |
C3H7NOS |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
2-amino-3-sulfanylpropanal |
InChI |
InChI=1S/C3H7NOS/c4-3(1-5)2-6/h1,3,6H,2,4H2 |
InChI Key |
BOTPEONKTLJMSH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C=O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


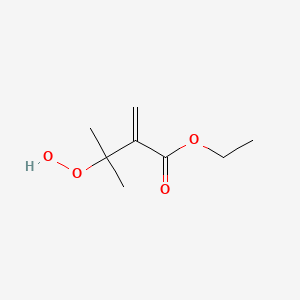
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)

![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
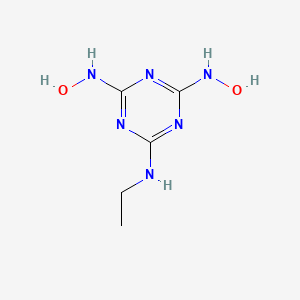
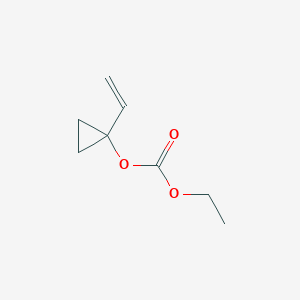

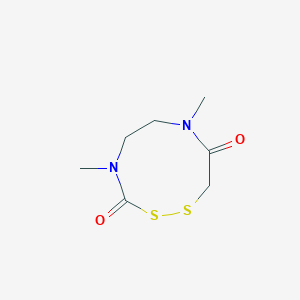
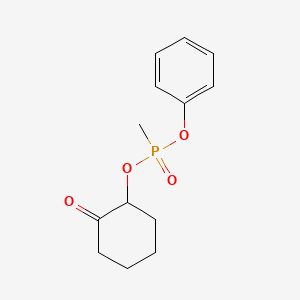
![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)



